molecular formula C24H20N4O2S B2780083 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 888459-20-9

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2780083
CAS No.: 888459-20-9
M. Wt: 428.51
InChI Key: CHXBIEWLUNITOE-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyrimidoindole and naphthalene

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities, development of synthetic modifications, and detailed investigation of its mechanism of action .

Preparation Methods

The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final step involves the attachment of the naphthalen-1-ylacetamide moiety through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidoindole derivatives and naphthalene-based molecules. Compared to these, 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-2-28-23(30)22-21(17-11-5-6-12-19(17)26-22)27-24(28)31-14-20(29)25-18-13-7-9-15-8-3-4-10-16(15)18/h3-13,26H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXBIEWLUNITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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